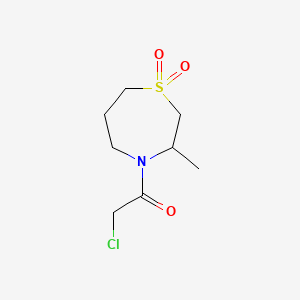
4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione is a heterocyclic compound that contains a thiazepane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloroacetyl group and the thiazepane ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione typically involves the reaction of a thiazepane derivative with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazepane ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a lead compound in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Known for its antimicrobial and anticancer activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits promising antimicrobial and antiproliferative properties.
Uniqueness
4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione is unique due to its thiazepane ring structure, which is less common compared to other heterocyclic compounds.
Properties
Molecular Formula |
C8H14ClNO3S |
|---|---|
Molecular Weight |
239.72 g/mol |
IUPAC Name |
2-chloro-1-(3-methyl-1,1-dioxo-1,4-thiazepan-4-yl)ethanone |
InChI |
InChI=1S/C8H14ClNO3S/c1-7-6-14(12,13)4-2-3-10(7)8(11)5-9/h7H,2-6H2,1H3 |
InChI Key |
RXGXLFGLSPEJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CCCN1C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















